molecular formula C12H17N3O3S B2797487 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)butyramide CAS No. 2034482-91-0

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)butyramide

Cat. No. B2797487
CAS RN: 2034482-91-0
M. Wt: 283.35
InChI Key: YFEMYZOZUWTBCB-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)butyramide, also known as DB844, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the family of benzothiadiazole derivatives, which have been studied for their various biological activities. DB844 has been shown to exhibit promising antimicrobial properties and has been investigated as a potential treatment for infectious diseases.

Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis and application of heterocyclic compounds, including those related to the thiadiazole family, are of significant interest due to their widespread presence in naturally occurring compounds, pharmaceuticals, and drug candidates. Research in this area focuses on the development of new strategies for synthesizing these valuable heterocycles using various organocatalysts. Organocatalytic approaches have been explored for the synthesis of tetrahydrobenzo[b]pyrans, a compound structurally related to thiadiazoles, showcasing the importance of heterocycles in pharmaceutical and organic chemistry (H. Kiyani, 2018).

Antioxidant Activity Analysis

The antioxidant activity of compounds, including those within the thiadiazole group, is another area of extensive research. Analytical methods used to determine antioxidant activity are critical for evaluating the potential health benefits and pharmaceutical applications of these compounds. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are among the methods used to assess the antioxidant capacity of complex samples, contributing to the understanding of their biological activities (I. Munteanu & C. Apetrei, 2021).

properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c1-4-5-12(16)13-9-6-7-10-11(8-9)15(3)19(17,18)14(10)2/h6-8H,4-5H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEMYZOZUWTBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)butyramide

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